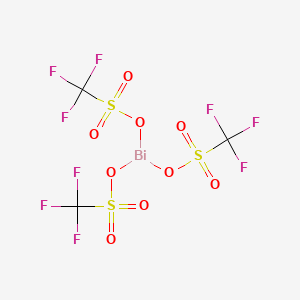![molecular formula C13H11BrN2O2 B15080887 N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-methyl-3-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme kinetics and inhibition.
Medicine: Due to its structural similarity to other bioactive hydrazones, it is being investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as liquid crystals and sensors.
Wirkmechanismus
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological molecules, leading to enzyme inhibition or modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide is unique due to the presence of the 3-bromophenyl group, which imparts distinct chemical reactivity and biological activity. The furohydrazide moiety also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H11BrN2O2 |
|---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-12(5-6-18-9)13(17)16-15-8-10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI-Schlüssel |
IAJKQPOGRBIQME-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)

![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)


![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B15080866.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
